molecular formula C12H12ClN3O2 B1433954 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid CAS No. 852219-10-4

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid

Cat. No. B1433954
M. Wt: 265.69 g/mol
InChI Key: RJEIAWXWQCVUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07435739B2

Procedure details

Starting material (1B, 10 g, 29 mmole) was taken in 500 mL DMF and 100 mL H2O together with palladium acetate (0.32 g, 1.4 mmole). The reaction mixture was stirred in a pressure reactor at 50° C. under 100 psi carbon monoxide for 6.5 h and room temperature for 16 h. The reaction mixture was then concentrated and residue triturated with 100 mL of 1:1 EtOAc/Ch2Cl2 followed by 50 mL CH2Cl2, The solid was collected after filtration and dried over P2O5 to furnish 21 g of an off-white solid. This solid was then triturated with a mixture of formic acid/H2O (21 mL/5 mL). The solid collected after filtration and drying over P2O5 furnished 6.5 g of 1 C (m/z 265.1, retention time 2.5 min. with HPLC method 1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0.32 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:9]([Cl:11])=[N:8][CH:7]=[N:6][C:5]=2[N:4]([CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:3]=1.[OH2:17].[C]=O.CN([CH:23]=[O:24])C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:11][C:9]1[C:10]2[C:2]([C:23]([OH:24])=[O:17])=[CH:3][N:4]([CH:12]3[CH2:16][CH2:15][CH2:14][CH2:13]3)[C:5]=2[N:6]=[CH:7][N:8]=1 |f:4.5.6,^3:17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CN(C=2N=CN=C(C21)Cl)C2CCCC2
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
0.32 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
residue triturated with 100 mL of 1:1 EtOAc/Ch2Cl2
CUSTOM
Type
CUSTOM
Details
The solid was collected
FILTRATION
Type
FILTRATION
Details
after filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N(C=C2C(=O)O)C2CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.